2-Chloroethanesulfonyl fluoride

Description

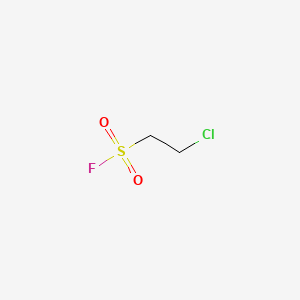

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZNPZESCRRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073236 | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-70-9 | |

| Record name | 2-Chloroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 Chloroethanesulfonyl Fluoride

Fluoride (B91410) Exchange Reactions from 2-Chloroethanesulfonyl Chloride

The most prevalent method for synthesizing 2-chloroethanesulfonyl fluoride is the nucleophilic substitution of the chlorine atom in 2-chloroethanesulfonyl chloride with a fluoride ion. This halogen exchange (HALEX) reaction is a fundamental and widely utilized transformation in the preparation of sulfonyl fluorides. Various fluoride sources and reaction conditions have been explored to optimize this conversion.

Potassium Bifluoride (KHF₂) Mediated Syntheses

Potassium bifluoride (KHF₂) serves as an effective and commonly used fluorinating agent for the conversion of sulfonyl chlorides to sulfonyl fluorides. researchgate.netresearchgate.netdf-chemicals.com It is a solid, stable, and less hazardous alternative to gaseous hydrogen fluoride, making it a more practical choice for laboratory and industrial applications. df-chemicals.comwikipedia.orgnih.gov The reaction involves heating the sulfonyl chloride with KHF₂ in a suitable solvent. The bifluoride anion ([HF₂]⁻) acts as the source of nucleophilic fluoride. df-chemicals.comescholarship.org While specific data for the synthesis of this compound using this method is not extensively detailed in publicly available literature, the general applicability of KHF₂ for the synthesis of aliphatic sulfonyl fluorides is well-established. researchgate.netmdpi.com

A general representation of the reaction is as follows: ClCH₂CH₂SO₂Cl + KHF₂ → ClCH₂CH₂SO₂F + KCl + HF

The efficiency of this reaction can be influenced by factors such as reaction temperature, solvent, and the presence of phase-transfer catalysts. For instance, the combination of potassium bifluoride with a phase-transfer catalyst like 18-crown-6 (B118740) can enhance the reaction rate and yield. escholarship.org

Development of "On-Water" Procedures for Scalable Preparation

In recent years, the development of synthetic procedures in aqueous media has gained significant attention due to environmental and safety benefits. For the synthesis of sulfonyl fluorides, "on-water" or water-containing solvent systems have been successfully employed for the fluoride exchange reaction. organic-chemistry.orgnih.gov

One notable development is a simple and mild procedure for the direct chloride/fluoride exchange of a wide range of sulfonyl chlorides using potassium fluoride (KF) in a water/acetone biphasic mixture. organic-chemistry.orgnih.gov This method has been shown to produce sulfonyl fluorides in high yields (84-100%) within a few hours at room temperature. organic-chemistry.orgnih.gov The presence of a small amount of water is reported to accelerate the reaction, although an excess can lead to hydrolysis of the sulfonyl chloride. organic-chemistry.org While this specific methodology has not been explicitly reported for 2-chloroethanesulfonyl chloride, its broad substrate scope suggests its potential applicability.

A general protocol for this "on-water" synthesis would involve stirring the sulfonyl chloride with potassium fluoride in an acetone-water mixture. The simplicity of the work-up, often involving just extraction and solvent removal, makes this an attractive method for scalable preparation.

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

| KF | Acetone/Water | Room Temp. | 2-4 h | 84-100% (general) | organic-chemistry.orgnih.gov |

Table 1: General Conditions for "On-Water" Sulfonyl Fluoride Synthesis.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

The optimization of reaction conditions is crucial for maximizing the efficiency and yield of the synthesis of this compound. Key parameters that can be adjusted include the choice of fluorinating agent, solvent, temperature, reaction time, and the use of catalysts.

For fluoride exchange reactions, the reactivity of the fluoride source is a critical factor. While potassium fluoride is a common choice, other fluoride salts or combinations can be employed. The selection of the solvent is also vital; it must be inert to the reaction conditions and capable of dissolving the reactants to a sufficient extent. Aprotic polar solvents are often used in these types of reactions. google.com

Temperature plays a significant role in the reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as hydrolysis of the sulfonyl chloride or fluoride. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time is typically monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum conversion.

The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can be beneficial, especially in biphasic reaction systems, by facilitating the transfer of the fluoride anion into the organic phase. escholarship.org

Exploration of Alternative Synthetic Pathways and Precursor Development

While the fluoride exchange from 2-chloroethanesulfonyl chloride is the most direct route, research into alternative synthetic pathways and the development of different precursors is ongoing. These efforts are aimed at overcoming limitations associated with the stability and availability of the sulfonyl chloride starting material.

Alternative precursors for the synthesis of sulfonyl fluorides, in general, include sulfonic acids, mdpi.comnih.gov sulfonamides, mdpi.com and thiols or disulfides. researchgate.netmdpi.com For instance, sulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step procedure involving the in-situ formation of the sulfonyl chloride followed by fluoride exchange. mdpi.com Direct conversion of sulfonic acids to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® has also been reported. nih.gov

The synthesis from thiols or disulfides typically involves oxidation to form a sulfonyl chloride intermediate, which is then subjected to fluorination. researchgate.netmdpi.com These alternative routes may offer advantages in terms of starting material availability and handling.

Advances in Catalytic Strategies for Sulfonyl Fluoride Formation

Modern synthetic chemistry has seen significant advances in catalytic methods for the formation of various functional groups, including sulfonyl fluorides. These strategies often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional stoichiometric methods.

Catalytic approaches to sulfonyl fluoride synthesis include:

Transition-metal catalysis: Palladium, copper, and nickel complexes have been used to catalyze the formation of aryl and alkyl sulfonyl fluorides from precursors such as aryl halides, diazonium salts, and boronic acids. organic-chemistry.org These reactions often involve the use of a sulfur dioxide surrogate, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluoride source.

Photoredox catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. organic-chemistry.org

Electrocatalysis: Electrochemical methods provide another avenue for the generation of sulfonyl fluorides, often avoiding the need for chemical oxidants or reductants. researchgate.net

While these catalytic methods have been extensively developed for a variety of sulfonyl fluorides, their specific application to the synthesis of this compound is not yet widely documented in the literature. However, the general principles of these catalytic strategies could potentially be adapted for the synthesis of this target compound, offering future avenues for research and development.

Chemical Transformations and Reactivity Profile of 2 Chloroethanesulfonyl Fluoride

Role as a Pivotal Precursor to Ethenesulfonyl Fluoride (B91410) (ESF)

The principal utility of 2-chloroethanesulfonyl fluoride lies in its efficient conversion to ethenesulfonyl fluoride (ESF), a powerful Michael acceptor and a cornerstone of SuFEx chemistry. sigmaaldrich.comcapes.gov.br This transformation is typically achieved through a dehydrochlorination reaction, which provides a reliable and scalable route to the otherwise difficult-to-handle ESF. nih.govrhhz.net

The dehydrochlorination of this compound to produce ethenesulfonyl fluoride is a critical synthetic step. An effective and scalable method for this transformation employs magnesium oxide (MgO) as the base in an aqueous suspension. nih.gov This process is part of a two-step "on-water" procedure that starts from the corresponding 2-chloroethanesulfonyl chloride, which is first converted to this compound using potassium bifluoride. nih.govrhhz.net

The subsequent dehydrochlorination with MgO proceeds neatly to give ESF in high yields, even on a kilogram scale. nih.gov The mechanism involves the basic nature of magnesium oxide. In an aqueous environment, MgO hydrates to form magnesium hydroxide (B78521), Mg(OH)₂, which acts as the effective base for the elimination reaction. researchgate.net The hydroxide abstracting a proton from the carbon alpha to the sulfonyl fluoride group, initiating an E2 elimination pathway that expels the chloride ion and forms the carbon-carbon double bond of ethenesulfonyl fluoride. The choice of MgO is advantageous as it is a mild, inexpensive, and environmentally benign base that simplifies workup procedures. The basicity and surface properties of magnesium oxide materials can be tuned, which is a factor in their catalytic activity in various reactions, including Michael additions. researchgate.net

Table 1: Magnesium Oxide-Promoted Dehydrochlorination of this compound

| Reactant | Reagent | Solvent | Key Feature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Magnesium oxide (MgO) | Water | Neat reaction in aqueous suspension | Ethenesulfonyl fluoride (ESF) | 98% (on kilogram scale) | nih.gov |

Once generated, ethenesulfonyl fluoride (ESF) serves as an exceptionally versatile building block in organic synthesis due to its high reactivity as a Michael acceptor. nih.govsigmaaldrich.comsigmaaldrich.com This reactivity allows for the introduction of the sulfonyl fluoride moiety (-SO₂F) into a wide array of molecules. sigmaaldrich.com

Michael Addition: ESF is ranked among the most powerful Michael acceptors, readily reacting with a broad spectrum of nucleophiles. nih.gov This property is widely exploited for carbon-carbon and carbon-heteroatom bond formation.

N, O, S, and C-Nucleophiles: ESF reacts efficiently with nitrogen, oxygen, sulfur, and carbon nucleophiles. sigmaaldrich.comacs.org For instance, the reaction with amines or anilines is used to synthesize bisalkylsulfonyl fluoride (BSF) monomers, which are precursors for polysulfonates. sigmaaldrich.comsigmaaldrich.com

Oxa-Michael Addition: A CuO-promoted oxa-Michael addition of carboxylic acids to ESF has been developed, providing a route to molecules containing both an ester group and an aliphatic sulfonyl fluoride moiety. acs.org This method has been applied to the modification of drugs like Ibuprofen and Aspirin. acs.org

Tandem Reactions: In a Brønsted base-catalyzed reaction, allyl ketones react with ESF in a tandem intermolecular Michael addition followed by an intramolecular SuFEx process to yield γ-alkenylated δ-sultones. chemrxiv.org

Table 2: Representative Michael Addition Reactions with Ethenesulfonyl Fluoride (ESF)

| Nucleophile Type | Reaction Type | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Oxa-Michael Addition | CuO | Aliphatic sulfonyl fluorides with ester groups | acs.org |

| Amines/Anilines | Michael Addition | - | Bisalkylsulfonyl fluoride (BSF) monomers | sigmaaldrich.comsigmaaldrich.com |

| Allyl Ketones | Tandem Michael Addition-Intramolecular SuFEx | Brønsted Base | γ-Alkenylated δ-sultones | chemrxiv.org |

| N-2,2,2-trifluoroethylisatin ketimines | Enantioselective Michael Addition | Quinine Derivative | Chiral sulfonyl fluorides | buchler-gmbh.com |

Radical Addition: The sulfonyl fluoride group can also be incorporated via radical pathways. For example, a method for the radical chloro-fluorosulfonylation of alkynes has been developed, which introduces a new class of sulfonyl fluoride hubs. acs.org

Cycloaddition: ESF participates in various cycloaddition reactions, providing access to cyclic structures containing the sulfonyl fluoride group.

[2+2] Cycloaddition: Photocatalytic [2+2] cycloaddition reactions between ESF and pyridones or isoquinolones have been used to synthesize cyclobutane-fused pyridinyl sulfonyl fluorides. sigmaaldrich.comsigmaaldrich.com Ethene-1,1-disulfonyl difluoride (EDSF), a related compound, undergoes [2+2] cycloaddition with alkynes to form highly functionalized cyclobutenes. nih.gov

Other Cycloadditions: ESF can react with azides to form pyrazolines and other nitrogen-containing heterocycles. acs.org

Participation in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that relies on the unique reactivity of the S(VI)-F bond. capes.gov.brrhhz.net While stable under many conditions, the sulfonyl fluoride group can be activated to react with nucleophiles, forming robust S-O or S-N linkages. sigmaaldrich.comrhhz.net this compound, primarily by serving as a precursor to the SuFEx hub ESF, is integral to this chemistry. sigmaaldrich.comnih.gov

The core of SuFEx reactivity involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile. nih.gov Sulfonyl fluorides exhibit excellent electrophilic reactivity towards oxygen- and nitrogen-based nucleophiles under specific activating conditions. rhhz.net

Reactions with O-Nucleophiles: The reaction of sulfonyl fluorides with phenols or alcohols, often catalyzed by bases like Cs₂CO₃ or organic superbases, yields stable sulfonate esters. nih.govresearchgate.net This transformation is a cornerstone of SuFEx chemistry.

Reactions with N-Nucleophiles: Similarly, reactions with primary and secondary amines lead to the formation of sulfonamides. nih.gov For example, sulfonyl fluorides react with imidazole (B134444) to produce the corresponding sulfonamides in high yield. researchgate.net Even challenging nucleophiles like anilines can be successfully employed. nih.gov The development of reagents like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) has expanded the scope to include the synthesis of sulfamoyl fluorides and iminosulfur oxydifluorides. nih.govbohrium.com

The reliability and orthogonality of the SuFEx reaction make it ideal for the modular assembly of complex functional molecules from simpler, pre-functionalized building blocks. nih.gov ESF, derived from this compound, is a key "connective" hub in this paradigm. sigmaaldrich.comnih.gov By combining the Michael addition capability of ESF with the subsequent SuFEx reactivity of the incorporated -SO₂F group, a multidimensional approach to molecular construction is possible. This strategy allows for the rapid generation of diverse chemical libraries for applications in drug discovery and materials science. nih.govnih.gov The ability to sequentially activate S-F bonds allows for the controlled, multi-directional clicking of different modules onto a central sulfur(VI) hub. nih.gov

The utility of sulfonyl fluorides in SuFEx chemistry is rooted in their distinct reactivity profile compared to the more traditional sulfonyl chlorides (e.g., tosyl chloride). capes.gov.br

Stability: The S(VI)-F bond is significantly more stable than the S(VI)-Cl bond. Sulfonyl fluorides are resistant to hydrolysis, thermolysis, and reduction. sigmaaldrich.comresearchgate.net In contrast, sulfonyl chlorides are highly sensitive to reductive collapse, which yields sulfur(IV) species and chloride ions, often competing with the desired substitution reaction. capes.gov.br

Reactivity: Despite their high stability, the reactivity of sulfonyl fluorides can be "switched on" under specific conditions, such as the presence of a base or a silicon-based activator. capes.gov.br This allows for controlled, high-yielding substitution reactions, leaving only the desired substitution pathway open. Sulfonyl chlorides, while more reactive under general conditions, suffer from this lack of control and propensity for side reactions, which can complicate their use and limit yields. nih.gov

This unique balance of stability and controllable reactivity makes sulfonyl fluorides, and by extension their precursors like this compound, superior electrophiles for the precise construction of molecular linkages in the spirit of click chemistry. capes.gov.brrhhz.net

Synthesis of Novel Derivatives and Conjugates

This compound serves as a versatile building block for the synthesis of a variety of novel derivatives and conjugates. Its reactivity allows for the introduction of the fluorosulfonylethyl group into diverse molecular scaffolds, leading to compounds with potential applications in materials science and chemical biology.

Formation of Sulfonyl Fluoride Salts and Ionic Liquids with Heterocyclic Cations

A significant application of this compound is in the synthesis of sulfonyl fluoride-functionalized ionic liquids (ILs). This is typically achieved through a Menshutkin-type reaction where this compound reacts with various heterocyclic compounds. nih.govnsf.gov This process, known as fluorosulfonylethylation, involves the quaternization of the heterocyclic cation by the this compound. nsf.gov

The synthesis is often a straightforward, two or three-step procedure. nih.govnsf.gov The initial step involves the reaction of this compound with the desired heterocyclic headgroup, such as 1,2-dimethylimidazole (B154445) or 1-methyl-1,2,4-triazole, to form sulfonyl fluoride salts. nih.gov This reaction is typically performed in a solvent like ethyl acetate, where the resulting salt precipitates and can be easily isolated by filtration. nih.gov The yields for these intermediate chloride salts are often quantitative. nih.gov

In a subsequent step, the chloride anion can be exchanged with other anions, such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or hexafluorophosphate (B91526) (PF₆⁻), through an anion metathesis reaction. nih.gov This is usually accomplished by reacting the chloride salt with an aqueous solution of a salt containing the desired anion, like potassium bis(trifluoromethylsulfonyl)imide (KNTf₂) or sodium hexafluorophosphate (NaPF₆). nih.gov The final ionic liquid products are often obtained in high yields and can be purified by simple filtration, as they are typically soluble in water and methanol (B129727) but insoluble in ethyl acetate. nih.gov

The diversity of the heterocyclic headgroups that can be employed is extensive, including various substituted imidazoles and pyridiniums. nsf.gov The reaction conditions are generally mild, often occurring at ambient temperature, although some less reactive heterocyles may require reflux conditions. nsf.gov The resulting sulfonyl fluoride-functionalized ionic liquids are stable compounds that can be prepared on a multigram scale. nsf.gov

Table 1: Examples of Heterocyclic Cations Used in the Synthesis of Sulfonyl Fluoride Ionic Liquids

| Heterocyclic Cation | Reaction Conditions | Reference |

| 1,2-Dimethylimidazole | Ambient Temperature | nih.gov |

| 1-Methyl-1,2,4-triazole | Ambient Temperature | nih.gov |

| Substituted Imidazoliums | Ambient or Reflux | nsf.gov |

| Substituted Pyridiniums | Ambient or Reflux | nsf.gov |

Derivatization to Sulfonate Esters and Sulfonamides

This compound can be derivatized to form sulfonate esters and sulfonamides, which are important functional groups in organic chemistry and medicinal chemistry.

Sulfonate Esters: The formation of sulfonate esters from sulfonyl fluorides is a well-established transformation. Although specific examples using this compound are not extensively detailed in the provided search results, the general reactivity of sulfonyl fluorides suggests this is a feasible reaction. The reaction would involve the nucleophilic attack of an alcohol on the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion. youtube.comyoutube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen fluoride generated. youtube.com The stability of the S-F bond in sulfonyl fluorides means that activation, for instance with a Lewis acid, might be necessary for less reactive alcohols. theballlab.com

Sulfonamides: The synthesis of sulfonamides from sulfonyl fluorides and amines is a common and important reaction. theballlab.comchemrxiv.orglibretexts.org While direct examples with this compound are not explicitly provided, the general principles apply. The reaction involves the nucleophilic addition of a primary or secondary amine to the sulfonyl fluoride, leading to the formation of a sulfonamide. libretexts.org This reaction can be catalyzed by various methods, including the use of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, or by Lewis acids like calcium triflimide [Ca(NTf₂)₂]. theballlab.comchemrxiv.org These catalytic systems are particularly useful for reactions involving sterically hindered substrates. chemrxiv.org The resulting sulfonamides are a privileged structural motif in pharmaceuticals and agrochemicals. theballlab.com

Strategies for Fluorosulfonylethylation

Fluorosulfonylethylation is the process of introducing a fluorosulfonylethyl group (-CH₂CH₂SO₂F) onto a molecule. This compound is a key reagent for this transformation. As discussed in the synthesis of ionic liquids (Section 3.3.1), the reaction with heterocyclic nucleophiles is a primary example of fluorosulfonylethylation. nsf.gov

The reactivity of this compound allows for the fluorosulfonylethylation of a diverse range of nucleophiles. The presence of the electron-withdrawing sulfonyl fluoride group activates the adjacent ethyl group towards nucleophilic attack. This strategy provides access to a variety of molecules containing the stable and reactive sulfonyl fluoride moiety. nsf.gov

Reactions with Specific Organic Functionalities (e.g., Ethylene (B1197577) Glycol Derivatives)

The reactivity of this compound with specific organic functionalities like ethylene glycol derivatives is not explicitly detailed in the provided search results. However, based on the general reactivity of sulfonyl fluorides, one can infer potential reactions. The hydroxyl groups of ethylene glycol could react with this compound to form sulfonate esters, as discussed in section 3.3.2. This would likely require a base to facilitate the reaction. Given the difunctional nature of ethylene glycol, both mono- and di-substituted products could potentially be formed, leading to the synthesis of novel polymers or cross-linking agents.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecular Architectures

2-Chloroethanesulfonyl fluoride (B91410) serves as a key precursor to ethenesulfonyl fluoride (ESF), a versatile building block in modern synthetic chemistry. researchgate.net The transformation is achieved through a dehydrochlorination reaction, which can be performed in high yield on a large scale. researchgate.net ESF is a prominent reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept developed by Nobel laureate K. Barry Sharpless. nih.govsigmaaldrich.com

SuFEx chemistry is prized for its reliability, high yields, and operational simplicity, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govsigmaaldrich.com As a Michael acceptor, ESF allows for the facile incorporation of the sulfonyl fluoride (-SO₂F) functional group onto various nucleophiles (N, O, S, and C). sigmaaldrich.com This transforms them into "SuFExable" modules that can be "clicked" together with other compatible hubs or modules. nih.govsigmaaldrich.com

The sulfonyl fluoride group itself possesses a unique balance of stability and reactivity. It is thermodynamically stable and resistant to reduction and thermolysis, yet its latent reactivity can be unleashed under specific catalytic conditions to form highly stable covalent linkages. sigmaaldrich.comnih.gov This "connective" chemistry enables the modular synthesis of vast libraries of complex and diverse molecules from simpler, pre-functionalized starting materials. nih.govnih.gov The use of building blocks like 2-chloroethanesulfonyl fluoride is thus central to a "bottom-up" synthetic strategy for the de novo construction of intricate molecular architectures. mdpi.com

Development and Modification of Functional Polymers and Dyes

The robust and modular nature of the SuFEx reaction has been extended to polymer science, enabling both the synthesis of novel polymers and the modification of existing ones. nih.govnih.gov The sulfonyl fluoride moiety, accessible from precursors like this compound, is a key enabler of these applications, allowing for the creation of functional materials with tailored properties. researchgate.net

Furthermore, SuFEx has been successfully employed in the polycondensation of bisphenols with bis(sulfonyl fluorides) to create high-molecular-weight aromatic polysulfates and polysulfonates. nih.gov These polymers are noted for their high chemical stability and excellent mechanical properties. Research has shown that catalysts such as potassium bifluoride can effectively promote these polymerization reactions under relatively mild conditions. nih.gov

Table 1: Synthesis of Aromatic Polysulfonates via SuFEx Polycondensation This table presents research findings on the polymerization of various bis(sulfonyl fluoride) monomers with bis(tert-butyldimethylsilyl) ether monomers using a potassium bifluoride catalyst.

| Bis(sulfonyl fluoride) Monomer | Bis(silyl ether) Monomer | Catalyst (mol%) | Mn (kDa) | PDI |

| 4,4'-Biphenyldisulfonyl fluoride | 4,4'-Bis(tert-butyldimethylsilyloxy)biphenyl | 5.0 | 36.8 | 2.11 |

| 4,4'-Oxydibenzenesulfonyl fluoride | 4,4'-Bis(tert-butyldimethylsilyloxy)biphenyl | 5.0 | 25.4 | 1.89 |

| 1,4-Benzenedisulfonyl fluoride | 4,4'-Bis(tert-butyldimethylsilyloxy)biphenyl | 5.0 | 20.9 | 1.76 |

| 4,4'-Biphenyldisulfonyl fluoride | 1,4-Bis(tert-butyldimethylsilyloxy)benzene | 5.0 | 29.7 | 2.01 |

Data sourced from reference nih.gov. Mn = Number-average molecular weight, PDI = Polydispersity Index.

Design and Synthesis of Sulfonyl Fluoride-Functionalized Ionic Liquids

The integration of the sulfonyl fluoride moiety into the structure of ionic liquids (ILs) has produced a new class of functional materials with promising applications, particularly in energy storage. nih.govnih.gov The synthesis of these ILs can be achieved through efficient and modular "fluorosulfonylethylation" procedures, which logically start from precursors such as this compound. nih.govrsc.org These synthetic routes are often high-yielding and may not require extensive purification steps. nih.gov The fundamental principle guiding this research is that in ionic liquids, "structure begets function," making the deliberate molecular design of these compounds paramount. nih.govnsf.gov

The incorporation of the sulfonyl fluoride group imparts unique and advantageous properties to ionic liquids. The high electronegativity of the -SO₂F motif contributes to significantly increased anodic stability. nih.gov This characteristic is crucial for the development of high-voltage electrolytes for advanced battery technologies, such as lithium-metal batteries. nih.govdntb.gov.uafgcu.edu ILs containing the sulfonyl fluoride group are seen as promising candidates for next-generation electrolytes because they are compatible with both lithium metal anodes and high-voltage metal-oxide cathodes. nih.govnih.gov

Table 2: Physicochemical Properties of Selected Fluorosulfonyl-Based Ionic Liquids This table shows simulated diffusion coefficients and ionic conductivities for various ionic liquids with fluorinated sulfonyl anions, demonstrating structure-property relationships.

| Ionic Liquid Cation | Ionic Liquid Anion | Cation Diffusion (D+) (10⁻¹⁰ m²/s) | Anion Diffusion (D-) (10⁻¹⁰ m²/s) | Ionic Conductivity (S·cm⁻¹) |

| EMIM | TFSI | 1.041 | 0.785 | 21.45 |

| EMIM | FSI | 1.642 | 1.481 | 46.14 |

| EMIM | TSAC | 1.600 | 1.300 | 36.46 |

| EMIM | TFSAM | 1.728 | 1.542 | 45.92 |

Data sourced from reference rsc.org. EMIM = 1-ethyl-3-methylimidazolium. Anion acronyms represent different fluorinated sulfonyl structures.

The design of sulfonyl fluoride-functionalized ILs is a deliberate process aimed at creating "task-specific" materials where function is directly encoded in the molecular structure. nsf.govresearchgate.net Researchers utilize a combination of synthesis, computational modeling, and X-ray crystallography to gain a deep understanding of the structure-property correlations that govern the behavior of these materials. nih.govrsc.orgresearchgate.net

These investigations have revealed specific molecular interactions that influence the bulk properties and self-assembly of the ionic liquids. For example, crystallographic studies have shown that the fluorine atom of the -SO₂F group can participate in cation-cation interactions through hydrogen bonding. nsf.gov These interactions can lead to the formation of distinct supramolecular structures, such as "dimeric, paired cation motifs," which differ from the chain-type structures observed in other ionic liquids. nsf.gov This insight into the self-assembly and long-range ordering of these molecules is fundamental to creating new functional materials with precisely controlled properties. researchgate.net

Mechanistic Insights and Structural Elucidation of 2 Chloroethanesulfonyl Fluoride and Its Adducts

Spectroscopic and Spectrometric Characterization of Reaction Intermediates

The elucidation of reaction mechanisms involving 2-chloroethanesulfonyl fluoride (B91410) relies heavily on the detection and characterization of transient intermediates. While stable precursors and final products are readily analyzed, identifying short-lived species requires specialized spectroscopic and spectrometric techniques.

Reactions of 2-chloroethanesulfonyl fluoride can proceed through various pathways, such as nucleophilic substitution or elimination. The elimination of HCl can lead to the formation of ethenesulfonyl fluoride, which may proceed via a sulfene (B1252967) intermediate (CH₂=SO₂). Spectroscopic techniques are crucial for providing evidence of such fleeting species. For instance, in related sulfonyl chloride reactions, intermediates have been successfully trapped and characterized. rit.edu

Modern analytical methods play a pivotal role in this characterization. High-resolution mass spectrometry (HRMS) can confirm the mass-to-charge ratio of proposed intermediates and products. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the chemical environment of atoms within a molecule, allowing for the structural confirmation of reaction products and, in some cases, the observation of more stable intermediates. researchgate.netacs.org For example, ¹H-NMR has been used to confirm the trans stereochemistry of α,β-unsaturated carbonyl arms in related sulfonated molecules. researchgate.net

In the context of radical reactions, spectroscopic methods are indispensable. For example, in the study of isopenicillin N synthase, freeze-quench Mössbauer and electronic absorption spectroscopies were used to characterize Fe(III)-superoxo and Fe(IV)-oxo intermediates involved in C-H bond cleavage. nih.gov Similarly, time-resolved absorption spectroscopy can track the accumulation and decay of intermediates with distinct absorption bands, providing kinetic data on the reaction progress. nih.gov While not applied directly to this compound in the literature found, these methods exemplify the approaches necessary to probe its potential radical-mediated or other complex reaction pathways.

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is invaluable for understanding the conformation of molecules and the nature of non-covalent interactions that dictate crystal packing.

The unique stability and reactivity of the sulfonyl fluoride group have made it a target for incorporation into ionic liquids (ILs). rsc.org this compound serves as a key precursor in the synthesis of these ILs through a process involving a Menshutkin reaction with heterocyclic headgroups, followed by anion exchange. nih.gov

X-ray crystallographic studies have been performed on sulfonyl fluoride-based salts to gain a deep understanding of the spatial relationships between cations and anions, which in turn influence their physicochemical properties. nih.gov For example, to overcome the difficulty of crystallizing ILs with the common bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion, salts were prepared with the hexafluorophosphate (B91526) (PF₆⁻) anion, which yielded single crystals suitable for diffraction studies. nih.gov

The analysis of these crystal structures reveals a wealth of information about intermolecular interactions. In the crystal structure of one such salt, 2-PF₆, the fluorine atom of the sulfonyl fluoride group interacts with methyl hydrogens on an adjacent cation, with F···H distances ranging from 2.60 to 3.30 Å. nih.gov These hydrogen interactions are considered stabilizing forces within the crystal lattice. In contrast, Hirshfeld surface analysis of other sulfonyl fluorides has shown that the fluorine atom does not always participate in hydrogen bonding, but can form close interactions with π bonds. nih.gov The sulfonyl oxygens, however, consistently show significant intermolecular interactions. nih.gov

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 2-PF₆ | - | - | F(SO₂F)···H(CH₃) interactions (2.60–3.30 Å) | nih.gov |

| KTFSI | Orthorhombic | Pbcn | Layered structure with K⁺ cations sandwiched by sulfonyl oxygen atoms. | researchgate.net |

| 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | - | - | Fluorine interacts with π bonds; sulfonyl oxygens show significant Cl···O interactions (3.27–4.00 Å). | nih.gov |

This table presents selected crystallographic interaction data for sulfonyl fluoride-containing salts and related compounds. "2-PF₆" is a hexafluorophosphate salt derived from a cation functionalized using this compound.

These structural studies provide critical insights that connect the molecular structure to the material's bulk properties, aiding in the rational design of new functional materials. rsc.orgnih.gov

The interaction of sulfonyl fluorides with metal complexes is an area of significant interest, particularly concerning their stability and reactivity in different chemical environments. The sulfonyl group (SO₂) contains electronegative oxygen atoms that can act as Lewis bases, potentially coordinating to metal centers.

While direct crystallographic studies of this compound complexed with magnesium oxide or chloride were not found, related research offers valuable insights. Studies on the synthesis of sulfonyl fluorides from sulfonate salts of divalent metals, including magnesium, have shown poor yields. rsc.org This has been attributed to the strong coordination between the divalent metal cation and the sulfonate, which hinders the subsequent conversion to the sulfonyl chloride and fluoride. rsc.org This suggests that a significant interaction exists between the sulfonyl oxygen atoms and the magnesium ion.

Magnesium itself has a known tendency to form complexes with fluoride, such as the slightly soluble magnesium fluoride (MgF₂). magnesium-ges.defluorideresearch.org In catalytic systems using magnesium oxide-fluoride (MgO-MgF₂), increasing the fluorine content enhances the Lewis acidity of the material while decreasing its basicity. researchgate.net The surface of such materials can feature a variety of species, including magnesium hydroxyfluorides. researchgate.net An interaction between this compound and a magnesium oxide surface would likely involve the Lewis acidic Mg²⁺ sites on the surface and the Lewis basic oxygen atoms of the sulfonyl group. This interaction could potentially activate the S-F or S-C bond, influencing the molecule's reactivity.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties and reaction dynamics that may be difficult to observe experimentally. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a window into the electronic structure and time-dependent behavior of chemical systems.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate thermodynamic parameters, predict reaction pathways, and characterize reactive species like radicals. nih.govnih.gov For radical reactions, DFT functionals such as M06-2X are often recommended, though care must be taken to address potential issues like spin contamination. researchgate.net

While specific DFT studies on the FSO₂• radical originating from this compound are not prominent in the reviewed literature, the methodology is well-suited for such an investigation. A typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy structure of reactants, products, transition states, and intermediates like the FSO₂• radical. researchgate.net

Energy Calculations: Determining the relative energies of these species to map out the potential energy surface of a reaction. This allows for the calculation of reaction energy barriers, which are crucial for predicting reaction rates. nih.gov

Spin Density Analysis: For radical species, calculating the spin density distribution helps to identify the location of the unpaired electron, which is key to understanding the radical's reactivity. researchgate.net

DFT has been successfully applied to study related systems, such as the formation of carbonate radicals from CO₂ and hydroxyl radicals, and to analyze the bond dissociation energies and ionization potentials of other organic molecules to understand their antioxidant activity. nih.govnih.gov Such an approach could elucidate the mechanisms of reactions involving this compound, including its potential to form sulfene intermediates or undergo radical-mediated transformations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior and thermodynamic properties of materials in the condensed phase (liquids or solids).

In the context of this compound adducts, particularly the ionic liquids derived from it, MD simulations are used to complement experimental findings from techniques like X-ray crystallography. rsc.orgnih.govfgcu.edu While crystallography provides a static picture of the solid state, MD simulations can model the dynamic behavior of the ions in the liquid state. These simulations can provide insights into:

Ionic Conductivity: By tracking the movement of cations and anions, MD can help predict and explain the ionic conductivity of the IL, a key property for applications like electrolytes in batteries. nih.gov

Structural Organization: Simulations can reveal how ions arrange themselves in the liquid state, including the formation of local structures and networks of interactions.

Thermodynamic Properties: Properties such as density and heat capacity can be calculated and compared with experimental values.

Solvation and Interfacial Behavior: MD is used to study how these ILs interact with other molecules or with surfaces, such as electrodes in an electrochemical device. researchgate.net

The combination of experimental analysis and computational modeling, including both DFT and MD, provides a comprehensive understanding of the structure-property relationships that govern the chemistry of this compound and its adducts. rsc.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.net This approach is predicated on the principle that the chemical structure, encoded in the form of molecular descriptors, inherently governs the physicochemical and biological activities of a compound. acs.orgmolgen.de For this compound and its adducts, QSPR modeling offers a predictive framework to estimate various properties, thereby guiding the design of novel derivatives with desired characteristics and minimizing the need for extensive experimental testing.

The development of a robust QSPR model is a systematic process that involves several key stages: the compilation and curation of a reliable dataset, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous model validation. acs.org

Hypothetical QSPR Model for Physicochemical Properties

In the absence of specific QSPR studies for this compound, a hypothetical model can be constructed based on established methodologies for analogous compounds, such as haloalkanes and other sulfonyl derivatives. researchgate.netnih.gov A common approach is the use of Multiple Linear Regression (MLR), which seeks to model a property of interest as a linear combination of several molecular descriptors. researchgate.netnih.gov

A prospective QSPR model for predicting a property like the boiling point or the octanol-water partition coefficient (logP) of this compound and its hypothetical adducts could take the following general form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

Selection of Molecular Descriptors

The choice of molecular descriptors is a critical step in QSPR modeling, as they must effectively capture the structural variations that influence the property being modeled. talete.mi.it For a molecule like this compound, a diverse set of descriptors would be considered, categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe aspects like size, shape, and branching. Examples include connectivity indices (e.g., Randić index), Wiener index, and Balaban index. researchgate.netsigmaaldrich.com

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecular surface area, volume, and shape. researchgate.net

Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges. nih.govnih.gov

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

The following table illustrates a selection of molecular descriptors that would be pertinent to a QSPR study of this compound and its theoretical adducts.

| Descriptor Class | Descriptor Name | Description | Relevance to this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences properties like boiling point and density. |

| Topological | Randić Connectivity Index (¹χ) | A measure of the degree of branching in a molecule. sigmaaldrich.com | Relates to intermolecular interactions and physical properties. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for understanding solubility and intermolecular forces. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Indicates the susceptibility of the molecule to nucleophilic attack. |

| Quantum-Chemical | Electrostatic Potential (Vmax) | The maximum positive electrostatic potential on the molecular surface, often associated with a σ-hole. nih.gov | Crucial for understanding non-covalent interactions like halogen and chalcogen bonding. |

Illustrative Data for a Hypothetical QSPR Study

To demonstrate the application of QSPR, the following interactive table presents hypothetical data for this compound and two of its notional adducts, where a functional group (R) has replaced the chlorine atom. The properties and descriptor values are illustrative and based on general chemical principles for the purpose of this example.

| Compound | R Group | Molecular Weight (amu) | Boiling Point (°C) (Predicted) | logP (Predicted) | LUMO Energy (eV) (Predicted) |

| This compound | -Cl | 146.56 | 155 | 1.2 | -1.5 |

| Adduct A | -OH | 128.11 | 190 | 0.5 | -1.2 |

| Adduct B | -NH₂ | 127.14 | 205 | 0.3 | -1.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Research Findings from Analogous Systems

Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies on sulfonylurea herbicides have demonstrated that electronic parameters, such as those derived from electrostatic potential calculations, are critical in modeling their biological activity. nih.gov This suggests that for adducts of this compound designed for biological applications, quantum-chemical descriptors would be of paramount importance. The reactivity of the sulfonyl fluoride group itself is known to be highly dependent on the electronic environment of the binding pocket, a factor that can be computationally modeled. nih.govnih.gov

The predictive power of QSPR models for organohalogen compounds has also been showcased in the estimation of properties like aqueous solubility and n-octanol/water partition coefficients, where frontier orbital energies (HOMO and LUMO) and molecular volume were found to be significant descriptors. nih.govresearchgate.net These findings strongly support the notion that a well-constructed QSPR model could effectively predict the environmental fate and transport of this compound and its derivatives.

Role in Chemical Biology and Medicinal Chemistry Research

Strategic Application as Covalent Probes and Enzyme Inhibitors

Sulfonyl fluoride (B91410) electrophiles are strategically employed as reactive probes and covalent inhibitors in chemical biology and molecular pharmacology. nih.gov Their utility stems from a finely tuned balance between aqueous stability and reactivity with proteins, making them suitable for use in biological experiments. nih.govrsc.org This functionality is considered "privileged" because it can covalently modify not only highly reactive serine residues but also, depending on the specific protein environment, threonine, lysine, tyrosine, cysteine, and histidine residues. nih.govenamine.netacs.org This broad reactivity expands their applicability beyond that of more common cysteine-targeting covalent modifiers. acs.orgnih.gov

The core of their reactivity lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process where a nucleophile from an amino acid side chain attacks the sulfur atom, displacing the fluoride ion. acs.orgacs.org This forms a stable, covalent sulfonyl or sulfonamide bond with the target protein, often leading to irreversible inhibition. nih.gov The aliphatic nature of 2-chloroethanesulfonyl fluoride provides structural flexibility, which can be advantageous for designing inhibitors that target non-aromatic pockets within enzymes. The reactivity of the sulfonyl fluoride group is not static; it can be influenced by steric and electronic factors within the molecule, allowing for the fine-tuning of probes for specific applications. nih.gov

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Type of Nucleophilic Group | Resulting Linkage | Reference |

|---|---|---|---|

| Serine | Hydroxyl (-OH) | Sulfonate Ester | nih.govrsc.org |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | nih.govnih.gov |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester | nih.govnih.gov |

| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | nih.govnih.gov |

| Histidine | Imidazole (B134444) Nitrogen | Sulfonyl-Histidine Adduct | nih.govnih.gov |

This table summarizes the common amino acid residues that can be covalently modified by sulfonyl fluoride-containing compounds and the resulting chemical bond formed.

Development of Sulfonyl Fluoride-Containing Active Pharmaceutical Precursors

Sulfonyl fluorides are versatile precursors in organic synthesis for the creation of active pharmaceutical ingredients. ccspublishing.org.cnccspublishing.org.cn Their stability, which is significantly greater than that of the analogous sulfonyl chlorides, makes them robust building blocks in multi-step synthetic pathways. nih.govrsc.org The development of the SuFEx click chemistry concept has provided a reliable and efficient method for rapidly assembling complex molecules, which has found broad applications in drug discovery. acs.orgccspublishing.org.cn

Several synthetic methodologies have been established to produce sulfonyl fluorides. A common and direct approach involves the conversion of abundant and inexpensive sulfonic acids or their salts into the corresponding sulfonyl fluorides. rsc.orgnih.gov This can be achieved through a one-pot cascade process using readily available and easy-to-handle reagents under mild conditions. rsc.org Another efficient method is the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride (KF). acs.org This environmentally benign process avoids harsh reagents and demonstrates broad substrate scope. acs.org

More recently, novel molecular scaffolds incorporating the sulfonyl fluoride group, such as oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, have been developed. nih.gov These strained-ring systems can serve as precursors to new chemical motifs and design elements for drug discovery programs. nih.gov

Table 2: Selected Synthetic Pathways to Sulfonyl Fluorides

| Starting Material | Reagent(s) | Key Transformation | Reference |

|---|---|---|---|

| Sulfonates / Sulfonic Acids | Thionyl fluoride (SOF₂) or Xtalfluor-E® | Deoxyfluorination | nih.gov |

| Arenesulfonyl Chlorides | Potassium Fluoride (KF) | Chlorine-Fluorine Exchange | ccspublishing.org.cnrsc.org |

| Thiols / Disulfides | Potassium Fluoride (KF) | Electrochemical Oxidative Coupling | acs.org |

This table outlines various synthetic methods used to prepare sulfonyl fluorides from different chemical precursors, highlighting their versatility in chemical synthesis.

Applications in Drug Discovery and Lead Optimization

The sulfonyl fluoride moiety is a valuable tool throughout the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov Its ability to form covalent bonds allows for its use in target identification and validation studies, as well as in activity-based protein profiling. nih.govrsc.org

Structure-activity relationship (SAR) studies are fundamental to lead optimization, and the sulfonyl fluoride group has been central to such investigations. For example, in the development of selective inhibitors for butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease, a series of δ-aryl-1,3-dienesulfonyl fluorides were synthesized and evaluated. tandfonline.comnih.govtandfonline.com These studies revealed key structural features that govern inhibitory potency and selectivity. nih.govtandfonline.com

Table 3: Structure-Activity Relationship (SAR) Findings for Dienyl Sulfonyl Fluoride BuChE Inhibitors

| Structural Variation | Effect on BuChE Inhibition | Example Comparison | Reference |

|---|---|---|---|

| Substituent Position on δ-aryl ring | ortho- > meta- > para- | A10 > A16 > A6 (for -OCH₃) | nih.govtandfonline.com |

| Substituent on δ-aryl ring | -OCH₃ > -CH₃ > -Cl (or -Br) | A10 > A9 > A8 (for ortho-position) | nih.govtandfonline.com |

| α-substituent on dienyl chain | α-Br > α-Cl, α-I | - | tandfonline.comnih.gov |

This table presents SAR data from a study on butyrylcholinesterase inhibitors, illustrating how systematic chemical modifications to a sulfonyl fluoride-containing scaffold impact biological activity.

Furthermore, computational methods play a significant role. Large virtual libraries of sulfonyl fluoride-containing compounds can be screened using covalent docking simulations to predict binding to a target protein. nih.govnih.gov This computational pre-screening allows researchers to prioritize a smaller number of compounds for synthesis and experimental testing, streamlining the discovery process. nih.gov An "inverse drug discovery" approach has also been successfully employed, where small molecules bearing a sulfonyl fluoride electrophile are incubated with cell lysates to identify and validate new protein targets. nih.gov

Investigation of Biocompatibility and Biological Activity Profiles

The successful application of sulfonyl fluorides in a biological context hinges on their biocompatibility and activity profiles. These compounds are noted for possessing an appropriate level of aqueous stability, which is crucial for conducting experiments in biological media. nih.govrsc.org Unlike more reactive analogs such as sulfonyl chlorides, sulfonyl fluorides are more resistant to simple hydrolysis, allowing them to reach their intended protein target. nih.govrsc.org

The biological activity of this compound and related compounds is directly linked to the reactivity of the S-F bond, which enables the formation of a covalent sulfonate ester or sulfonamide with nucleophilic residues on a target protein. nih.gov The stability and reactivity of this bond are not absolute and can be modulated by the surrounding molecular structure. Studies have shown that both electronic and steric factors influence the stability of the S-F bond, with certain substitution patterns on aryl sulfonyl fluorides leading to enhanced metabolic stability. nih.gov

Investigations into the cell permeability of sulfonyl fluoride-containing agents have demonstrated that selected compounds can cross the cell membrane and covalently engage their intracellular targets. nih.gov The concept of "latent bioreactivity" has been used to describe how some sulfonyl fluoride-containing molecules can remain relatively inert until they bind to a specific protein, where the local environment of the binding pocket activates the sulfonyl fluoride for covalent reaction. acs.orgnih.gov This context-dependent reactivity is a key feature that contributes to their utility and selectivity as chemical probes and potential therapeutics. nih.govsigmaaldrich.com

Table 4: Comparative Properties of Sulfonyl Electrophiles in a Biological Context

| Property | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) | Reference |

|---|---|---|---|

| Aqueous Stability | Generally stable, suitable for biomolecular experiments. | Generally less stable, more prone to rapid hydrolysis. | nih.govrsc.org |

| Reactivity | Moderately reactive, often requiring activation by the protein binding site. | Highly reactive, less selective. | nih.govccspublishing.org.cn |

| Leaving Group | Fluoride ion (F⁻), which is relatively benign. | Chloride ion (Cl⁻). | nih.gov |

| Handling | More stable and easier to handle. | Thermally labile and can decompose upon storage. | researchgate.net |

This table provides a comparison of key properties between sulfonyl fluorides and sulfonyl chlorides, highlighting the advantages of the sulfonyl fluoride group for applications in chemical biology.

Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloroethanesulfonyl fluoride (B91410). By analyzing the spectra from different nuclei, such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a detailed picture of the molecule's connectivity and environment can be obtained. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum of CESF is expected to show two triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) and the protons on the carbon adjacent to the sulfonyl fluoride group (-CH₂-SO₂F) will exhibit distinct chemical shifts and coupling patterns due to the different electronic environments.

¹³C NMR: The ¹³C NMR spectrum will display two signals, one for each of the two carbon atoms in the ethyl chain. The chemical shifts of these carbons are influenced by the attached electronegative atoms (chlorine and the sulfonyl fluoride group), providing further confirmation of the structure. researchgate.netmarquette.edumarquette.edu

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful tool for characterizing CESF. wikipedia.org Fluorine-19 is a 100% naturally abundant, spin ½ nucleus, making it highly sensitive for NMR detection. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of CESF will show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a sulfonyl fluoride group and can be used to confirm the presence and electronic environment of the fluorine atom. ucsb.edualfa-chemistry.com The coupling between the fluorine and the adjacent methylene protons can also be observed, providing additional structural information. huji.ac.il

Table 1: Predicted NMR Data for 2-Chloroethanesulfonyl fluoride

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Cl-CH₂) | ~3.8 | Triplet |

| ¹H (-CH₂-SO₂F) | ~4.0 | Triplet |

| ¹³C (Cl-CH₂) | ~45 | - |

| ¹³C (-CH₂-SO₂F) | ~60 | - |

| ¹⁹F (-SO₂F) | ~+40 to +70 | Triplet |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. The nominal molecular weight of CESF is approximately 146.57 g/mol . epa.gov

Upon ionization in the mass spectrometer, the CESF molecule will form a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Electron ionization (EI) is a common technique that can cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can help to piece together the structure of the molecule. For CESF, expected fragmentation pathways could include the loss of a chlorine atom, a sulfonyl fluoride group, or other small neutral molecules.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [C₂H₄ClFO₂S]⁺ | ~146 | Molecular Ion |

| [C₂H₄FO₂S]⁺ | ~111 | Loss of Cl |

| [C₂H₄Cl]⁺ | ~63 | Loss of SO₂F |

| [SO₂F]⁺ | ~83 | Sulfonyl fluoride cation |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile compounds. spectrabase.comnih.gov CESF, being a relatively volatile liquid, is well-suited for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes from the column. nih.gov This technique is highly effective for determining the purity of a CESF sample and for identifying any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used for purity assessment and reaction monitoring. researchgate.netnih.gov While GC-MS is often preferred for volatile compounds, HPLC can be advantageous for less volatile or thermally sensitive compounds that may be present in a reaction mixture. rsc.org By choosing an appropriate stationary phase and mobile phase, CESF can be separated from starting materials, reagents, and other products. A detector, such as a UV detector or a mass spectrometer (LC-MS), is used to quantify the separated components.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂H₄ClFO₂S), elemental analysis would be performed to determine the weight percentages of carbon, hydrogen, chlorine, fluorine, and sulfur. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample. thermofisher.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 16.39% |

| Hydrogen | H | 1.01 | 2.75% |

| Chlorine | Cl | 35.45 | 24.19% |

| Fluorine | F | 19.00 | 12.96% |

| Oxygen | O | 16.00 | 21.83% |

| Sulfur | S | 32.07 | 21.88% |

Q & A

Q. What are the optimal synthesis methods for 2-Chloroethanesulfonyl fluoride in laboratory settings?

The synthesis of this compound can be achieved via two primary routes:

- Route 1 : Reaction of sodium hydroxyethyl sulfonate with chlorinating agents, yielding ~90% under controlled anhydrous conditions. This method requires precise temperature control (0–5°C) to minimize side reactions .

- Route 2 : Use of 2-mercaptoethanol as a precursor, though this yields only ~7% due to competing oxidation pathways .

For larger-scale production, a phase-transfer method using potassium bifluoride (K(FHF)) with 2-Chloroethanesulfonyl chloride in an aqueous emulsion achieves high conversion rates. This method is scalable to kilogram quantities and avoids hazardous solvents .

Q. What are the critical safety considerations when handling this compound?

- Personal Protective Equipment (PPE) : Wear butyl rubber gloves, chemical goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is mandatory due to inhalation risks .

- Ventilation : Use fume hoods or local exhaust systems to mitigate exposure to toxic decomposition products (e.g., hydrogen chloride, sulfur oxides) .

- Storage : Store in airtight containers at ≤25°C, away from oxidizers and moisture. Decomposition risks increase above 84°C, as indicated by its vapor pressure (15 mm Hg at 84°C) .

Q. Which physical properties of this compound are critical for experimental design?

- Solubility : Decomposes in water, necessitating anhydrous solvents (e.g., dichloromethane) for reactions .

- Thermal Stability : Stable under standard lab conditions but decomposes at elevated temperatures (≥84°C), releasing hazardous gases .

- Density/Specific Gravity : 1.55 g/cm³, requiring careful layering in biphasic reactions .

Q. How should this compound be stored to maintain stability?

- Use amber glass containers to prevent photodegradation.

- Maintain inert atmospheres (argon/nitrogen) to avoid hydrolysis.

- Monitor for discoloration (yellowing), which indicates decomposition .

Advanced Research Questions

Q. How can synthesis be scaled to kilogram quantities while maintaining yield and purity?

Sharpless et al. (2016) developed a kilogram-scale method using 2-Chloroethanesulfonyl chloride and potassium bifluoride in a biphasic aqueous system. Key parameters include:

Q. What analytical techniques are recommended to assess purity and structural integrity?

- GC-MS : Detect impurities using polar capillary columns (e.g., SLB®-IL59) with sulfur-specific detectors .

- NMR (¹H/¹³C) : Confirm absence of hydrolyzed byproducts (e.g., sulfonic acids) via characteristic shifts (δ 3.8–4.2 ppm for CH₂Cl groups) .

- Elemental Analysis : Validate stoichiometry (C₂H₄ClFO₂S) with ≤2% deviation .

Q. What are the decomposition pathways of this compound under oxidative conditions?

Q. How can contradictions in toxicity data be reconciled for risk assessment?

- Acute Toxicity : Reported LC₅₀ values vary (mouse: 250 mg/m³; rat: 420 mg/m³), likely due to species-specific metabolic differences .

- Chronic Toxicity : No teratogenicity or carcinogenicity data exist, creating gaps in long-term exposure guidelines. Mitigate risks via ALARA (As Low As Reasonably Achievable) protocols .

- Ecotoxicity : Limited data on biodegradation necessitate containment of waste streams to prevent environmental release .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.